N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, also known as ADU-S100, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of cancer. This compound belongs to the class of toll-like receptor 7 (TLR7) agonists, which are known to activate the immune system and induce an anti-tumor response. In
Wirkmechanismus
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is a TLR7 agonist that binds to the TLR7 receptor on immune cells, such as dendritic cells and macrophages. This binding activates the MyD88-dependent signaling pathway, which ultimately leads to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules. These cytokines and molecules then activate T cells and promote an anti-tumor response.
Biochemical and Physiological Effects:
This compound has been shown to induce the production of IFN-α and TNF-α in vitro and in vivo. These cytokines can activate the immune system and induce an anti-tumor response. Additionally, this compound has been shown to upregulate co-stimulatory molecules, such as CD80 and CD86, on dendritic cells, which can enhance T cell activation. This compound has also been shown to increase the infiltration of immune cells, such as T cells and natural killer cells, into the tumor microenvironment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models. Additionally, it has a good safety profile and has shown minimal toxicity in animal models. However, there are also limitations to using this compound in lab experiments. It has poor solubility in water, which can make formulation and dosing challenging. Additionally, its efficacy may be limited in certain tumor types or in combination with other therapies.
Zukünftige Richtungen
There are several future directions for N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea research. One direction is to explore the potential of this compound in combination with other cancer therapies, such as chemotherapy or checkpoint inhibitors. Another direction is to investigate the efficacy of this compound in different tumor types and patient populations. Additionally, there is potential for this compound to be used in the treatment of viral infections, such as hepatitis B and C, due to its ability to activate the innate immune system.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea involves the reaction of 4,6-dimethyl-2-pyridinamine with 3-acetylphenyl isocyanate in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This method has been reported to yield this compound with high purity and good yield.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been extensively studied for its potential in cancer immunotherapy. Preclinical studies have shown that this compound can activate the innate immune system and induce the production of pro-inflammatory cytokines, such as interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α). These cytokines can then activate the adaptive immune system and promote the infiltration of immune cells into the tumor microenvironment. This ultimately leads to tumor regression and improved survival rates in animal models.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-11(2)17-15(8-10)19-16(21)18-14-6-4-5-13(9-14)12(3)20/h4-9H,1-3H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUVLNFIDWHNGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.